Selenocystamine dihydrochloride
Description
Contextualizing Selenocystamine (B1203080) Dihydrochloride (B599025) within Selenium Biochemistry
Selenium is an essential trace element vital for human health, playing a critical role in a range of physiological functions, including antioxidant defense, immune response, and thyroid hormone metabolism. nih.govabclonal.com The field of selenium biochemistry explores the metabolic pathways, functions, and mechanisms of selenium-containing compounds. rsc.org At the core of selenium's biological activity are selenoproteins, a specialized class of proteins that contain the amino acid selenocysteine (B57510). nih.govmdpi.com
Organoselenium compounds, which are chemical compounds containing carbon-to-selenium bonds, are central to this field of study. wikipedia.org These compounds are investigated for their unique redox properties, which underpin the catalytic activities of many selenoenzymes. ijpsonline.com Selenocystamine dihydrochloride is one such organoselenium compound. ijpsonline.com Its structure, featuring a diselenide bond, makes it an important subject of study for understanding the chemistry of selenium and its role in biological oxidation-reduction reactions. rsc.orgijpsonline.com Research into compounds like this compound contributes to a broader understanding of how selenium is utilized in biological systems to maintain cellular health and prevent oxidative damage. wikipedia.orgijpsonline.com
Overview of Historical and Contemporary Research Significance
While selenium was initially identified as a toxic element, its status as an essential micronutrient was firmly established in the mid-20th century, leading to the discovery of selenoproteins. abclonal.commdpi.com This historical shift paved the way for the synthesis and study of various organoselenium compounds to probe their biological functions. rsc.org The development of research on specific compounds like this compound is part of a larger effort to create stable and effective selenium-based molecules for scientific inquiry. nih.gov
In contemporary research, this compound holds significance in several areas. It is notably used in biochemical and molecular biology laboratories as a catalyst for dithiothreitol (B142953) (DTT), a reagent used to break disulfide bonds in proteins. lookchem.cn This application is crucial for studies related to protein folding, stability, and function. lookchem.cn Furthermore, the compound has been investigated for its potential antiviral properties, particularly against influenza A and B viruses. lookchem.cn Studies have explored its capacity to block the activity of the viral RNA-dependent RNA polymerase, an enzyme essential for viral replication. lookchem.cn This line of inquiry places this compound within the broader search for new therapeutic strategies against viral infections. lookchem.cnnih.gov
This compound as a Selenocysteine-Related Compound in Academic Inquiry
This compound is chemically classified as a selenocysteine derivative. medchemexpress.com Selenocysteine, often called the 21st proteinogenic amino acid, is a structural analog of cysteine where a selenium atom replaces the sulfur atom. mdpi.comwikipedia.org This substitution results in a lower pKa and higher nucleophilicity at physiological pH, making selenocysteine a highly reactive and potent component in the active sites of antioxidant enzymes like glutathione (B108866) peroxidases and thioredoxin reductases. mdpi.comwikipedia.orgmedium.com
Selenocystamine itself is a diselenide compound, structurally akin to two molecules of cysteamine (B1669678) (a decarboxylated version of cysteine) joined by a diselenide (-Se-Se-) bond. This compound is the salt form of this compound, which enhances its stability and solubility for experimental use. sigmaaldrich.com Because of this structural relationship to the oxidized form of selenocysteine (selenocystine), it serves as a valuable model compound. Researchers utilize it to investigate the chemical properties and reactivity of the diselenide bond, which is a key functional group in the catalytic cycles of several selenoproteins. rsc.org Its use in academic inquiry helps elucidate the mechanisms by which selenoproteins carry out their critical redox functions in the body.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₁₂N₂Se₂ · 2HCl | sigmaaldrich.com |
| Molecular Weight | 318.99 g/mol | sigmaaldrich.com |
| Appearance | Yellow to orange powder | sigmaaldrich.com |
| CAS Number | 3542-13-0 | sigmaaldrich.com |
| Solubility | Soluble in water | sigmaaldrich.com |
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₄H₁₄Cl₂N₂Se₂ |
| Selenocystamine | C₄H₁₂N₂Se₂ |
| Selenocysteine | C₃H₇NO₂Se |
| Cysteine | C₃H₇NO₂S |
| Dithiothreitol (DTT) | C₄H₁₀O₂S₂ |
Structure
2D Structure
Properties
CAS No. |
3542-13-0 |
|---|---|
Molecular Formula |
C4H13ClN2Se2 |
Molecular Weight |
282.6 g/mol |
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H12N2Se2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |
InChI Key |
PKRYDZYGNSZBHO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se][Se]CCN)N.Cl.Cl |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
selenocystamine selenocystamine dihydrochloride |
Origin of Product |
United States |
Investigation of Biological Activities and Biofunctional Implications
Antiviral Efficacy and Associated Molecular Interactions
Selenocystamine (B1203080) dihydrochloride (B599025) has demonstrated notable antiviral properties, particularly against influenza viruses. Its mechanism of action appears to be rooted in the direct inhibition of key viral enzymes and a consequential reduction in infectivity.
Research has shown that Selenocystamine dihydrochloride is an effective inhibitor of the particle-associated RNA-dependent RNA polymerase (RdRp) in both influenza A and B viruses. microbiologyresearch.org This enzyme is critical for the replication and transcription of the viral RNA genome. nih.govmdpi.com The inhibitory effect was observed in several influenza strains, including influenza B/LEE/40, influenza A/WSN/34 (H0 N1), and recombinant strains. microbiologyresearch.org A concentration of 0.003 mM this compound was sufficient to inhibit the RdRp activity in vitro. microbiologyresearch.org The inhibition of the polymerase activity by the compound is immediate upon its addition to the virus. microbiologyresearch.org This potential to block the activity of the influenza virus-associated RdRp enzyme is a key aspect of its antiviral profile. scientificlabs.comsigmaaldrich.com
Consistent with its ability to inhibit a crucial viral enzyme, this compound has been shown to significantly reduce the infectivity of influenza viruses. microbiologyresearch.org In vitro studies demonstrated that incubating the virus with a 0.03 mM concentration of the compound led to a significant decrease in its ability to infect cells. microbiologyresearch.org However, it is noteworthy that at higher concentrations (3 mM), the compound did not have a detectable effect on the virus's hemagglutinin or neuraminidase activities, suggesting a specific action against the polymerase rather than a general disruption of viral surface proteins. microbiologyresearch.org The inhibitory effect of a 0.01 mM concentration of selenocystamine could be completely reversed by the addition of 0.06 mM β-mercaptoethanol and partially reversed through dialysis, indicating a reversible interaction with the viral components. microbiologyresearch.org
When compared to structurally similar compounds, this compound exhibits superior inhibitory activity against the influenza B/LEE particle-associated RNA-dependent RNA polymerase. microbiologyresearch.org Other related disulfides and diselenides were found to be less potent.
Table 1: Comparative Inhibitory Concentrations against Influenza B/LEE RNA Polymerase
| Compound | 50% Inhibition Concentration (mM) |
| This compound | 0.003 |
| N,N′-diacetyl selenocystamine | 0.018 |
| Cystamine | 0.3 |
| L-cystine | >0.3 |
This table presents the concentration of each compound required to achieve a 50% reduction in the activity of the influenza B/LEE particle-associated RNA-dependent RNA polymerase. Data sourced from reference microbiologyresearch.org.
Modulation of Cellular Enzymatic Systems
Beyond its antiviral effects, this compound also interacts with and modulates key cellular enzymes, highlighting its broader biofunctional implications.
This compound has been utilized in in vitro studies to ascertain its effect on the activity of Protein Phosphatase 2A (PP2A). scientificlabs.comsigmaaldrich.com PP2A is a major serine-threonine phosphatase in cells, playing a crucial role in regulating cellular processes by counteracting the activity of protein kinases. nih.gov As a key regulator of cell homeostasis, PP2A is considered a tumor suppressor, and its impaired activity has been linked to various diseases. nih.govnih.gov The use of compounds to modulate PP2A activity is an area of significant research interest. nih.gov
The compound has also been identified for its role as a catalyst for dithiothreitol (B142953) (DTT), a well-known disulfide-cleaving reagent. scientificlabs.comsigmaaldrich.com DTT, also known as Cleland's reagent, is widely used in biochemistry to reduce disulfide bonds in proteins and prevent the oxidation of thiol groups. wikipedia.orgusbio.net The ability of this compound to catalyze the action of DTT suggests it can facilitate the process of disulfide bond reduction, which is a critical step in various experimental procedures like protein analysis. scientificlabs.comsigmaaldrich.comusbio.net
Redox Biological Functions and Homeostasis
The diselenide moiety of this compound is central to its biological functions, particularly in maintaining cellular redox balance.
Participation in Cellular Redox Reactions and Pathways
Reactions involving the transfer of electrons are termed oxidation-reduction or redox reactions. lumenlearning.com this compound, by virtue of its diselenide bond, is an active participant in cellular redox reactions. It is a substrate for crucial reductase enzymes within the cell. The thioredoxin (Trx) and glutathione (B108866) (GSH) systems, which are two primary redox systems in animal cells, are central to these interactions. nih.gov These systems are responsible for deoxyribonucleotide synthesis, antioxidant defense, and the redox regulation of various cellular processes like signal transduction and cell growth. nih.gov
The reduction of the diselenide bond in selenocystamine leads to the formation of selenocysteine (B57510), the selenium-containing amino acid. Selenocysteine is a critical component of selenoproteins, which are enzymes that play a vital role in antioxidant defense and redox homeostasis. nih.gov The expression of these crucial proteins is, in turn, regulated by the availability of selenium and can be stimulated by oxidative stress. nih.gov
Regulation of Oxidative Stress Responses
This compound plays a role in modulating cellular responses to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Selenoproteins, whose synthesis can be influenced by selenium compounds like selenocystamine, are essential for protecting organisms against oxidative damage. nih.gov
Studies have demonstrated that selenoproteins are selectively upregulated in response to oxidative stress, particularly when selenium levels are limited. nih.gov This upregulation enhances the cell's antioxidant defenses. For instance, in a study involving a hydrogel containing selenocystamine, administration to mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis significantly alleviated oxidative stress and inflammation. nih.gov This suggests that by providing a source of selenium, selenocystamine supports the cellular machinery that counteracts oxidative damage. The regulation of transcription factors like Nrf2, a key regulator of antioxidant response genes, is also a potential mechanism through which selenocystamine exerts its effects, although direct evidence is still emerging. nih.gov
Interaction with Endogenous Antioxidant Systems (e.g., Thioredoxin and Glutathione Systems)
The biological effects of selenocystamine are deeply intertwined with the thioredoxin (Trx) and glutathione (GSH) systems. nih.govunipd.it These two systems are the major disulfide reductase systems in the brain and are critical for maintaining redox balance. nih.gov The Trx system consists of thioredoxin and thioredoxin reductase (TrxR), while the GSH system includes glutathione, glutathione reductase (GR), and glutathione peroxidases (GPx). researchgate.netnih.gov
Applications in Advanced Biomaterial Development
The unique chemical properties of the diselenide bond in selenocystamine are being harnessed for the creation of smart biomaterials.
Utilization in Redox-Sensitive Hydrogels for Targeted Delivery Systems
The diselenide bond is sensitive to the reducing environments found in certain physiological and pathological conditions, such as within tumor cells, which have significantly higher concentrations of glutathione (GSH) compared to normal tissues. mdpi.comunibo.it This property makes selenocystamine an excellent cross-linking agent for developing redox-responsive hydrogels for targeted drug delivery. mdpi.comscienceopen.com
These hydrogels are designed to be stable and retain their therapeutic payload under normal physiological conditions. mdpi.com However, upon reaching a target site with a high reducing potential, such as a tumor, the diselenide cross-links are cleaved by agents like GSH. mdpi.comunibo.it This cleavage leads to the disassembly of the hydrogel matrix and the controlled, localized release of the encapsulated drug. mdpi.com This targeted approach aims to increase therapeutic efficacy while minimizing systemic side effects. scienceopen.com
Recent research has demonstrated the successful creation of such hydrogels. For example, a hyaluronic acid hydrogel cross-linked with this compound was developed for delivering probiotics. nih.gov This hydrogel showed sensitivity to both GSH and hydrogen peroxide (H₂O₂), indicating its potential for targeted release in inflammatory or oxidative stress environments. nih.gov Similarly, other studies have incorporated diselenide bonds into various nanocarriers like micelles and nanoparticles to achieve redox-responsive drug delivery for cancer therapy. mdpi.commdpi.com The sensitivity of the diselenide bond to both reducing (GSH) and oxidative (H₂O₂) stimuli gives it an advantage over traditional disulfide bonds, which are typically only responsive to reducing agents. mdpi.com
Interactive Data Table: Redox-Responsive Behavior of Diselenide-Crosslinked Materials
| Stimulus | Concentration | Effect on Diselenide (Se-Se) Bond | Application Implication | Reference |
| Glutathione (GSH) | 2–10 mM | Cleavage / De-crosslinking | Targeted release in tumor microenvironment | mdpi.comunibo.it |
| Hydrogen Peroxide (H₂O₂) | 100 µM | Cleavage / De-crosslinking | Targeted release at sites of inflammation/oxidative stress | nih.govmdpi.com |
Molecular Mechanisms and Signaling Pathway Elucidation
Enzymatic Inhibition Kinetics and Molecular Interactions
The interaction of selenocystamine (B1203080) dihydrochloride (B599025) with enzymes, particularly polymerases, is characterized by specific inhibitory kinetics and molecular engagement, underscoring its potential as a modulator of enzymatic function.
Reversibility of Inhibitory Effects on RNA Polymerase Activity
Selenocystamine dihydrochloride has been identified for its potential to inhibit the activity of RNA-dependent RNA polymerase, an enzyme crucial for the replication of influenza A and B viruses. sigmaaldrich.com The mechanism of inhibition by selenium compounds often involves their interaction with sulfhydryl groups present in the enzyme's active site. Studies on related compounds, such as selenotrisulfides formed from selenite (B80905), show they inhibit both DNA and RNA polymerases by decreasing the Vmax of the reaction and increasing the apparent Km for triphosphates, without altering the enzyme's affinity for the DNA template. nih.gov
These selenotrisulfide derivatives are formed by the reaction of selenite with sulfhydryl compounds. nih.gov The inhibition by such selenium compounds is often reversible, depending on the nature of the chemical bonds formed. The interaction with the enzyme's active site can frequently be reversed by the addition of sulfhydryl reagents like dithiothreitol (B142953) (DTT), which can reduce the selenium-sulfur bonds and restore enzyme function. While direct studies on the reversibility of RNA polymerase inhibition by this compound are not extensively detailed, the known chemistry of selenenyl-sulfide and diselenide bonds suggests that such inhibition would likely be reversible under appropriate reducing conditions.
Proposed Diselenide Trap Formation in Enzyme Active Sites
The inhibitory action of selenocystamine is proposed to involve the formation of a "diselenide trap" within the active sites of target enzymes. This mechanism is rooted in the high reactivity of its diselenide (Se-Se) bond. The diselenide bond in selenocystamine can undergo reductive cleavage, particularly by thiols, to form two equivalents of the highly nucleophilic selenolate derivative, selenocysteamine (RSe⁻). nih.gov This selenolate is significantly more acidic (pKa ≈ 5.2) than the corresponding thiol in cysteamine (B1669678), meaning it exists predominantly in its deprotonated, highly reactive state at physiological pH. wikipedia.orgresearchgate.net
Once formed, the selenolate anion can readily attack disulfide bonds (S-S) or other reactive sulfur species within an enzyme's active site. This can lead to the formation of a mixed selenenyl-sulfide (RSe-S-Enzyme) intermediate. nih.gov This covalent modification of a critical cysteine residue can effectively "trap" the enzyme in an inactive state. The unique redox properties of the selenium atom, including the lower bond dissociation energy of diselenide bonds compared to disulfide bonds, facilitate these exchange reactions, making selenocystamine an effective modulator of enzyme function through active site modification. researchgate.net This reactivity underlies its ability to interact with and inhibit enzymes that rely on free cysteine residues for their catalytic activity. nih.gov
Role in Selenoprotein Metabolism and Function
This compound's role in the broader scope of selenium biochemistry is defined by its structural relationship to the essential amino acid selenocysteine (B57510) and its subsequent influence on the synthesis and function of critical selenoproteins.
Derivation and Structural Relationship to Selenocysteine
Selenocystamine is a structural analog of selenocystine, which is the oxidized dimer of two selenocysteine molecules linked by a diselenide bond. wikipedia.orgias.ac.in Selenocysteine itself is considered the 21st proteinogenic amino acid and is structurally identical to cysteine, but with a selenium atom replacing the sulfur atom. wikipedia.org
Selenocystamine is the diselenide formed from two molecules of cysteamine, where cysteamine is the decarboxylated form of cysteine. Therefore, the relationship is as follows:
Selenocysteine: The fundamental selenium-containing amino acid.
Selenocystine: The diselenide dimer of selenocysteine (HOOC-CH(NH₂)-CH₂-Se-Se-CH₂-CH(NH₂)-COOH).
Selenocystamine: The diselenide dimer of cysteamine (H₂N-CH₂-CH₂-Se-Se-CH₂-CH₂-NH₂). nih.gov
This structural similarity is key to its biological activities, as it can mimic or interfere with metabolic pathways involving naturally occurring selenium compounds.
| Compound Name | Chemical Formula | Key Structural Feature |
|---|---|---|
| Selenocysteine | C₃H₇NO₂Se | Monomer with a selenol (-SeH) group |
| Selenocystine | C₆H₁₂N₂O₄Se₂ | Diselenide dimer of selenocysteine |
| Cysteamine | C₂H₇NS | Decarboxylated cysteine with a thiol (-SH) group |
| Selenocystamine | C₄H₁₂N₂Se₂ | Diselenide dimer of cysteamine |
Influence on Selenocysteine Incorporation and Selenoprotein Biosynthesis Pathways
The biosynthesis of selenoproteins is a highly regulated process that involves the co-translational incorporation of selenocysteine at UGA codons, which normally function as stop signals. nih.gov This process requires a complex machinery, including a specific tRNA (tRNA[Ser]Sec), a selenocysteine insertion sequence (SECIS) element in the mRNA, and dedicated protein factors. nih.govmdpi.com
A key enzyme in selenium homeostasis is Selenocysteine Lyase (SCLY), which recycles selenium by decomposing L-selenocysteine released from degraded selenoproteins into L-alanine and elemental selenium (as H₂Se) for reuse in selenoprotein synthesis. nih.govwikipedia.org Research has shown that SCLY is highly specific for L-selenocysteine. Crucially, studies on both human and pig liver SCLY have demonstrated that selenocystamine is inert as a substrate for this enzyme. nih.govnih.govresearchgate.net This indicates that selenocystamine does not directly participate in the primary pathway for selenium recycling.
Its influence on selenoprotein biosynthesis is therefore likely indirect. By participating in redox reactions and potentially altering the cellular selenium pool or the redox environment, selenocystamine can affect the availability of selenium for the synthesis of selenophosphate, the active selenium donor required for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec. ias.ac.innih.gov However, it does not serve as a direct precursor in the SCLY-mediated recycling pathway.
Contributions to Selenoprotein-Mediated Biological Processes
Selenoproteins are vital for numerous biological processes, primarily through their roles as oxidoreductases that maintain cellular redox homeostasis. Key examples include the glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR). researchgate.netias.ac.in
A mechanistic study revealed that selenocystamine possesses glutathione oxidase activity, where it catalyzes the oxidation of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), in an oxygen-dependent manner. nih.gov This process involves the reduction of the diselenide bond in selenocystamine by GSH to form the selenolate (selenocysteamine), which then reduces oxygen to water, regenerating the diselenide and consuming GSH in the process. nih.gov While this demonstrates that selenocystamine can actively participate in the glutathione system, the same study noted it is a poor catalytic model for the native GPx enzyme, which performs a similar function with much higher efficiency. nih.gov
Cellular Signaling Network Modulation and Downstream Effects
The primary documented cellular signaling event modulated by this compound is the inhibition of the particle-associated RNA-dependent RNA polymerase (RdRp) of influenza A and B viruses. microbiologyresearch.org This inhibitory action disrupts a critical step in the viral replication cycle, representing a key downstream effect of the compound in an infected host cell.
Research has demonstrated that this compound at a concentration of 0.003 mM inhibits the RdRp activity of various influenza strains, including influenza B/LEE/40 and influenza A/WSN/34 (H0 N1), among others. microbiologyresearch.org The inhibition of the polymerase activity occurs immediately upon the addition of the compound. microbiologyresearch.org This suggests a direct interaction with the viral enzyme complex.
The inhibitory effect of this compound on the influenza virus RdRp is reversible. The activity of the enzyme can be fully restored by the addition of β-mercaptoethanol (0.06 mM) and partially recovered through dialysis of a mixture containing the virus and the compound. microbiologyresearch.org This reversibility suggests a non-covalent or readily reducible interaction between this compound and the polymerase or associated components.
Notably, at higher concentrations (3 mM), this compound does not appear to affect the activity of influenza virus hemagglutinin or neuraminidase. microbiologyresearch.org However, at a concentration of 0.03 mM, it significantly reduces the infectivity of the virus. microbiologyresearch.org This indicates that the primary antiviral mechanism is the inhibition of RNA synthesis, which subsequently prevents the production of new viable virions.
The table below summarizes the inhibitory effects of this compound and related compounds on the RNA-dependent RNA polymerase of influenza B/LEE.
| Compound | Concentration for 50% Inhibition of RNA-dependent RNA polymerase activity (mM) |
| This compound | 0.003 |
| N,N′-diacetyl selenocystamine | 0.018 |
| Cystamine | 0.3 |
| L-cystine | >0.3 |
| Data sourced from a 1973 study on the inhibition of particle-associated RNA-dependent RNA polymerase of influenza A and B viruses. microbiologyresearch.org |
While the interaction with the viral RdRp is well-documented, detailed studies on the broader modulation of host cellular signaling networks by this compound are limited in the current scientific literature. The downstream consequences of this compound on pathways such as those regulated by protein phosphatase 2A (PP2A), apoptosis, or cell cycle control in host cells have not been extensively elucidated.
Advanced Research Methodologies and Experimental Paradigms
In Vitro Biochemical and Enzymatic Assay Development
Spectrophotometric and fluorometric assays are fundamental techniques for characterizing the enzymatic and antioxidant activities of selenium compounds like selenocystamine (B1203080). These methods rely on measuring changes in light absorbance or fluorescence to monitor the progress of a reaction.
Spectrophotometric Assays:
A common application of spectrophotometric assays in the context of organoselenium compounds is the evaluation of their Glutathione (B108866) Peroxidase (GPx)-like activity. This is typically achieved through a coupled-reductase assay. In this system, the selenium compound catalyzes the reduction of a peroxide, such as hydrogen peroxide (H₂O₂), by a thiol co-substrate, like glutathione (GSH). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the corresponding decrease in absorbance at 340 nm. acs.org This method allows for the determination of initial reaction rates (v₀) and quantification of the GPx-like activity. acs.org
Another spectrophotometric approach involves assessing the radical scavenging potential of the compound. For instance, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to decolorize the ABTS•+ radical, which is monitored by a decrease in absorbance at 734 nm. acs.org Similarly, the DPPH• radical reduction is tracked by a decline in absorbance at 517 nm. acs.org
Fluorometric Assays:
While direct fluorometric assays specifically for selenocystamine are not extensively detailed in the provided search results, the principles of such assays are well-established for enzyme activity studies in general. These assays offer high sensitivity and are advantageous when low concentrations of the analyte are being investigated. A fluorometric assay could be designed where the enzymatic activity of a selenocystamine-dependent enzyme results in the production of a fluorescent molecule from a non-fluorescent substrate.
| Assay Type | Principle | Wavelength | Application for Selenocystamine |
| Spectrophotometric | |||
| Coupled-Reductase (GPx-like activity) | Monitoring NADPH consumption | 340 nm | Quantifying catalytic antioxidant activity |
| ABTS Assay | Decolorization of ABTS•+ radical | 734 nm | Assessing radical scavenging capacity |
| DPPH Assay | Reduction of DPPH• radical | 517 nm | Evaluating antioxidant potential |
| Fluorometric | |||
| General Enzyme Activity | Production of a fluorescent product | Varies | High-sensitivity enzyme kinetics |
Quantitative Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the redox properties of selenocystamine. It allows for the precise determination of species-specific, pH-independent standard redox potentials.
In a notable study, the selenolate-diselenide redox equilibria of selenocysteamine (the reduced form of selenocystamine) were analyzed by quantitative NMR methods. nih.gov The study involved a redox titration against dithiothreitol (B142953) (DTT), a stronger reducing agent. nih.gov By monitoring the equilibrium concentrations of the different species involved in the redox reaction, the researchers were able to determine the microscopic redox equilibrium constants and, subsequently, the standard redox potential values. nih.gov
This indirect approach is crucial because the acid-base and redox equilibria of selenolates are highly codependent and are influenced by pH. nih.gov The use of quantitative NMR allows for the deconvolution of these interfering equilibria, leading to the determination of pH-independent standard redox potentials. nih.gov The study also established a correlation between the acid-base and redox parameters with the NMR chemical shifts of the diselenide or selenolate-containing species. nih.gov
Table of Standard Redox Potential Values for Selenocysteamine Microspecies
| Microspecies | Standard Redox Potential (E°) in mV |
| a | -244 ± 2 |
| b | -328 ± 2 |
Data extracted from a study on the species-specific, pH-independent, standard redox potential of selenocysteamine. nih.govresearchgate.net
The biological effects of selenocystamine are intrinsically linked to its interactions with proteins. The selenium atom in selenocystamine, and its reduced form selenocysteamine, can act as both a potent nucleophile and a good electrophile, facilitating interactions with protein thiol groups. nih.gov
The interaction of selenocystamine with proteins can be studied through various protein-ligand binding assays. While specific assays for selenocystamine were not detailed in the search results, the principles of thiol/disulfide-like exchange reactions involving the related compound selenocysteine (B57510) provide a framework for understanding these interactions. nih.govresearchgate.net
The selenolate anion of reduced selenocysteamine is a strong nucleophile that can attack disulfide bonds in proteins. nih.gov This initiates a thiol/disulfide exchange reaction, leading to the formation of a mixed selenosulfide bond. Conversely, the selenium atom in this mixed bond can act as an electrophile, allowing for the resolution of the bond by another thiol. nih.gov
Experimental approaches to study these interactions could include:
NMR Spectroscopy: 77Se NMR spectroscopy is a direct method to probe the electronic environment of the selenium atom upon interaction with a protein. nih.gov Changes in the chemical shift of 77Se can provide information about the formation of covalent bonds and non-covalent interactions. nih.gov
Mass Spectrometry: Mass spectrometry can be used to identify proteins that interact with selenocystamine and to map the specific sites of modification.
Isothermal Titration Calorimetry (ITC): ITC can be employed to measure the thermodynamic parameters of the binding between selenocystamine and a target protein, providing information on the binding affinity, enthalpy, and entropy of the interaction.
In Vivo Preclinical Models for Biological Evaluation
Preclinical animal models are indispensable for evaluating the systemic biological effects of selenocompounds like Selenocystamine dihydrochloride (B599025), particularly in the context of inflammatory conditions. These models allow researchers to study complex physiological responses that cannot be replicated in vitro. A common approach involves inducing a systemic inflammatory response in rodents (e.g., mice or rats) using bacterial lipopolysaccharide (LPS), a potent endotoxin that triggers a "cytokine storm" characteristic of sepsis. mdpi.comnih.gov
In these LPS-challenge models, administration of selenium compounds is evaluated for its ability to modulate the production of key pro-inflammatory and anti-inflammatory cytokines. mdpi.com Blood and tissue samples are collected at various time points to measure levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.comnih.gov Research has shown that selenium supplementation can attenuate the expression of pro-inflammatory cytokines, potentially through the modulation of signaling pathways like NF-κB, which is central to the inflammatory response. nih.gov For instance, some organic selenium forms have been observed to reduce LPS-induced TNF-α and IL-6 levels in macrophages and in vivo. mdpi.commdpi.com These studies provide a framework for assessing how Selenocystamine dihydrochloride might function to mitigate systemic inflammation.
The therapeutic potential of selenium compounds is often linked to their ability to counteract oxidative stress and restore redox balance. nih.govresearchgate.netresearchgate.net Preclinical models are crucial for evaluating these effects. Oxidative stress can be induced in animals through various means, such as exposure to toxins that generate reactive oxygen species (ROS) or by modeling diseases with a known oxidative stress component, like neurodegenerative or cardiovascular conditions. nih.govnih.gov
In these models, the efficacy of this compound can be assessed by measuring established biomarkers of oxidative damage and antioxidant defense. Key parameters include the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of primary antioxidant selenoenzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). nih.govresearchgate.netnih.gov Selenium is an essential component of these enzymes, and its bioavailability directly impacts their catalytic activity. nih.govyoutube.com Studies have demonstrated that selenium supplementation can increase the activity of GPx and TrxR, thereby enhancing the capacity of the organism to neutralize harmful ROS and maintain redox homeostasis. researchgate.netnih.gov By measuring these enzymatic activities and the levels of oxidative damage markers in various tissues, researchers can quantitatively determine the protective effects of the selenium compound under investigation. nih.gov
| Model Type | Inducing Agent/Condition | Key Biomarkers Measured | Purpose of Evaluation |
|---|---|---|---|
| Systemic Inflammation | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, NF-κB activity | To assess anti-inflammatory potential and modulation of cytokine response. nih.govnih.gov |
| Oxidative Stress | Toxins (e.g., paraquat), disease models (e.g., ischemia-reperfusion) | Glutathione Peroxidase (GPx) activity, Thioredoxin Reductase (TrxR) activity, Malondialdehyde (MDA), Reactive Oxygen Species (ROS) levels | To determine antioxidant efficacy and ability to restore redox homeostasis. nih.govnih.gov |
Biophysical Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and study of the redox chemistry of selenium compounds. rsc.org Selenium-77 (⁷⁷Se), with a nuclear spin of 1/2 and a natural abundance of 7.63%, is an NMR-active nucleus that provides a sensitive probe into the local electronic environment of the selenium atom. acs.org The ⁷⁷Se chemical shift spans a very wide range (approximately 3000 ppm), making it highly sensitive to changes in the oxidation state and chemical bonding of selenium. acs.org
For this compound, which is a diselenide, ⁷⁷Se NMR is used to characterize the molecule and distinguish it from its reduced selenol form, selenocysteamine. The oxidation of a selenol (RSeH) to a diselenide (RSeSeR) results in a significant downfield shift (deshielding) of the ⁷⁷Se resonance, often by over 300 ppm. cdnsciencepub.comresearchgate.net This large difference allows for clear differentiation between the reduced and oxidized states. Typical ⁷⁷Se chemical shifts for diselenides fall in the range of 230–360 ppm (relative to (CH₃)₂Se). cdnsciencepub.comresearchgate.net Furthermore, NMR can be used to monitor redox equilibria by observing the changes in chemical shifts and signal intensities upon reaction with reducing agents like glutathione. However, exchange processes between selenols and diselenides can be rapid on the NMR timescale, sometimes leading to broad or exchange-averaged signals. cdnsciencepub.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly valuable for analyzing organoselenium compounds and studying their redox properties. nih.govsemanticscholar.orgsfrbm.org ESI allows for the transfer of intact molecular ions from solution into the gas phase with minimal fragmentation, making it ideal for characterizing non-volatile and thermally labile molecules like Selenocystamine. youtube.com
In the context of redox chemistry, ESI-MS can be used to monitor the conversion between the oxidized (diselenide) and reduced (selenol) forms of Selenocystamine. By analyzing reaction mixtures containing the compound and a redox partner (e.g., a thiol), one can identify and quantify the species present at equilibrium. This information is crucial for determining the reduction potential of the diselenide/selenol couple. The high mass resolution of modern mass spectrometers allows for the unambiguous identification of the different species based on their precise mass-to-charge (m/z) ratios. nih.gov Although ESI-MS is a powerful qualitative and quantitative tool, challenges can arise from in-source fragmentation or the formation of adducts, which must be carefully controlled and accounted for during analysis. nih.govsemanticscholar.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools in the study of organoselenium compounds, providing deep insights into their interactions with biological macromolecules and their inherent chemical properties. These in silico approaches allow researchers to simulate molecular behaviors and predict physicochemical characteristics, thereby guiding experimental design and accelerating the discovery process. For this compound, computational methods are particularly valuable for elucidating its mechanism of action at a molecular level and for predicting its behavior in biological systems.
Molecular Docking and Dynamics Simulations for Enzyme-Compound Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as selenocystamine, and a macromolecular target, typically a protein or enzyme. These methods are crucial for virtual screening, lead optimization, and understanding the molecular basis of a compound's biological activity.
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, yielding a score that estimates the binding affinity. The process involves sampling numerous possible poses of the ligand within the binding pocket and ranking them using a scoring function, which approximates the free energy of binding. This approach can be used to screen large libraries of compounds to identify potential enzyme inhibitors or to propose structural hypotheses about how a specific ligand, like selenocystamine, might interact with key residues in an enzyme's active site.
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the enzyme-compound complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the docked pose, analyze conformational changes in both the ligand and the enzyme upon binding, and calculate binding free energies with greater accuracy.
A significant challenge in simulating selenium-containing compounds like selenocystamine is the need for accurate force field parameters. Standard force fields used in MD software like GROMACS often lack parameters for selenium. Therefore, researchers must carefully develop and validate these parameters to accurately model the geometry, charge distribution, and interaction energies of the selenium atom within the molecular system. This process, known as parametrization, is a critical and often laborious step to ensure the reliability of the simulation results for seleno-enzymes or ligands.
Prediction of Reactivity and Redox Properties
The biological activity of selenocystamine is intrinsically linked to its redox properties, particularly the reversible reduction of its diselenide bond to form two selenol (SeH) groups of selenocysteamine. Computational methods, especially those based on quantum mechanics like Density Functional Theory (DFT), are highly effective for predicting the reactivity and redox characteristics of molecules.
DFT calculations can determine various electronic properties that govern a molecule's reactivity, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. For selenocystamine, these calculations can predict the sites most susceptible to nucleophilic or electrophilic attack and quantify the energy required to cleave the diselenide (Se-Se) bond.
A key parameter that can be predicted computationally is the standard redox potential (E°), which quantifies the tendency of a species to be reduced. Recent studies have focused on calculating the species-specific, pH-independent standard redox potentials for the selenocysteamine/selenocystamine couple. Unlike apparent potentials, which vary with pH, these microscopic values provide a fundamental measure of the intrinsic redox behavior of the molecule. This is achieved by considering all coexisting protonation and redox microequilibria.
These computational studies have revealed a strong correlation between the calculated redox and acid-base parameters and experimentally determined NMR chemical shifts (¹H, ¹³C, and ⁷⁷Se). This correlation provides a powerful predictive tool, suggesting that easily accessible NMR data could be used to estimate the site-specific redox properties of selenium-containing moieties in larger, more complex molecules. The calculated standard redox potential values for different microspecies of selenocysteamine highlight how the protonation state of the amino groups influences the redox behavior of the selenolate.
Table 1: Calculated pH-Independent Standard Redox Potentials of Selenocysteamine Microspecies
This table presents the computationally determined standard redox potential (E°) values for the one-electron oxidation of different selenocysteamine microspecies. The labels 'a' and 'b' denote different protonation states of the molecule. Data sourced from Pálla et al. (2020).
| Microspecies Name | Protonation State | Standard Redox Potential (E°) [mV] |
| Selenocysteamine 'a' | ⁻Se-CH₂-CH₂-NH₃⁺ | 137 ± 4 |
| Selenocysteamine 'b' | ⁻Se-CH₂-CH₂-NH₂ | -1 ± 4 |
Therapeutic Potential and Biotechnological Applications
Development as an Antiviral Agent
The essential micronutrient selenium is known to play a role in viral infections, as deficiencies can alter the immune response and increase susceptibility to viral illnesses. nih.gov Viral infections often trigger an increase in reactive oxygen species (ROS), leading to oxidative stress. nih.gov Selenium's therapeutic potential is largely attributed to its incorporation into selenoproteins, such as glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs), which are critical antioxidant enzymes that protect cells from this damage. nih.gov This foundational knowledge provides the basis for investigating selenium-containing compounds like selenocystamine (B1203080) dihydrochloride (B599025) as potential antiviral agents.
While specific preclinical studies focusing solely on selenocystamine dihydrochloride's antiviral activity are not extensively detailed in the provided research, the broader class of selenium compounds has shown promise. For instance, sodium selenite (B80905) has been proposed as a preventive and therapeutic agent for COVID-19, based on its ability to restore the activity of crucial antioxidant enzymes and protect cells from virus-induced damage. nih.gov Preclinical evaluation of potential antiviral drugs typically involves in vitro and in vivo studies to determine efficacy and mechanisms of action. nih.gov
In vitro models, such as cell cultures, are used to assess a compound's ability to inhibit viral replication and reduce the cytopathic effects of the virus. nih.gov For example, studies on repurposed drugs against SARS-CoV-2 have used Vero E6 cells to determine the half-maximal effective concentration (EC50) and cytotoxicity concentration (CC50). nih.gov It is plausible that this compound would be evaluated in similar models to test its efficacy against a range of viruses, particularly RNA viruses. nih.govnih.gov The mechanism of action could involve inhibiting viral entry, as has been suggested for sodium selenite which may interfere with the virus's ability to infiltrate cell membranes, or by inhibiting critical viral enzymes like proteases. nih.govnih.gov
Treating viral diseases with a single drug has often proven unsuccessful, leading to the adoption of combination therapies as a standard of care for chronic infections like HIV and HCV. nih.gov This approach enhances therapeutic efficacy, can produce synergistic effects, and helps to suppress or delay the emergence of drug-resistant viral strains. nih.govimrpress.com
In the context of emerging viral diseases, combination therapy is a key strategy. nih.gov For COVID-19, various combination treatments have been explored, such as remdesivir (B604916) with baricitinib, which was found to reduce recovery time more effectively than remdesivir alone. nih.gov A compound like this compound could be a candidate for combination therapy. Its potential to mitigate oxidative stress could complement direct-acting antiviral drugs that target specific viral components like the RNA-dependent RNA polymerase (RdRp) or viral proteases. nih.govnih.govnih.gov For example, combining an antioxidant compound with a drug like remdesivir could enhance viral inhibition while reducing drug concentrations and potential side effects. imrpress.com The rationale is to target different pathways—the virus's replication machinery and the host's response—simultaneously for a more robust therapeutic outcome. nih.govimrpress.com
Role in Redox-Sensitive Biomaterials and Drug Delivery Systems
The diselenide bond (Se-Se) in selenocystamine is sensitive to the redox environment, making it an excellent component for creating "smart" biomaterials that respond to specific physiological cues. nih.govmdpi.com This property is particularly valuable in designing drug delivery systems that can release their therapeutic payload at sites of disease characterized by high oxidative stress, such as inflamed tissues. nih.govnih.gov
Hydrogels are highly absorbent, water-swollen polymer networks that have become a promising platform for drug delivery. nih.gov By using this compound as a crosslinking agent, it is possible to create hydrogels that are stable under normal physiological conditions but degrade in response to specific redox triggers. nih.govmdpi.com
One method involves modifying a biocompatible polymer like hyaluronic acid (HA) with this compound. nih.gov The crosslinking is achieved through an amide reaction, resulting in a redox-sensitive hydrogel with stable mechanical properties and good biocompatibility. nih.gov In another approach, polyethylene (B3416737) glycol (PEG) molecules can be crosslinked with selenocystamine to form injectable, redox-sensitive hydrogels. mdpi.com These hydrogels are designed to be sensitive to concentrations of glutathione (GSH) or hydrogen peroxide (H₂O₂) that are typical of disease microenvironments. nih.gov The presence of these redox-active molecules cleaves the diselenide bonds, causing the hydrogel to break down and release its encapsulated drug.
Fabrication of a Redox-Sensitive Hyaluronic Acid-Selenocystamine (HA-Se) Hydrogel
| Step | Description | Reference |
|---|---|---|
| Modification | Hyaluronic acid (HA) is chemically modified with this compound. | nih.gov |
| Crosslinking | An amide reaction is used to crosslink the modified HA chains, forming the hydrogel network. | nih.gov |
| Result | A stable, biocompatible, and redox-sensitive hydrogel is formed, capable of encapsulating therapeutic agents. | nih.gov |
Inflammatory conditions, such as inflammatory bowel disease (IBD) and rheumatoid arthritis, are characterized by elevated levels of reactive oxygen species (ROS) and an altered redox state. nih.govnih.gov This pathological feature can be exploited for targeted drug delivery using selenocystamine-based hydrogels. nih.gov
A prime example is the use of a hyaluronic acid-selenocystamine (HA-Se) hydrogel to deliver probiotics for the treatment of colitis in a mouse model. nih.gov The hydrogel encapsulates the probiotics, protecting them from the harsh acidic and enzymatic environment of the upper gastrointestinal tract. nih.gov Upon reaching the inflamed colon, the high concentration of ROS triggers the cleavage of the diselenide crosslinks, leading to the degradation of the hydrogel and the targeted release of the probiotics. nih.gov This strategy significantly alleviates oxidative stress and inflammation in the colitis model. nih.gov Such stimuli-responsive systems ensure that the therapeutic agent is delivered precisely to the site of inflammation, which can enhance efficacy and minimize systemic side effects associated with many anti-inflammatory drugs. nih.govmdpi.com
Broader Implications for Selenium-Related Disorders and Oxidative Stress-Associated Pathologies
Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract them with antioxidants, is implicated in a vast array of diseases. walshmedicalmedia.comeurekaselect.com These include inflammatory diseases, cardiovascular disorders, neurodegenerative diseases, and cancer. walshmedicalmedia.comnih.govmdpi.com Selenium is an essential micronutrient precisely because it is a core component of major antioxidant enzymes, including glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs). eurekaselect.comnih.gov
These selenoproteins are vital for maintaining cellular redox homeostasis by neutralizing harmful reactive oxygen species. nih.gov A deficiency in selenium can impair this antioxidant defense system, leading to increased oxidative damage and contributing to the onset and progression of various pathologies. nih.govmdpi.com For instance, low selenium status has been linked to Keshan disease, a form of cardiomyopathy, and may exacerbate inflammation. mdpi.com
Given this context, selenium-containing compounds like this compound hold broader therapeutic potential beyond their use in biomaterials. By supplying selenium, they can help bolster the body's natural antioxidant defenses. nih.gov Studies have shown that selenium compounds can protect cells from oxidative damage by increasing the activity of enzymes like GPx, reducing DNA fragmentation, and maintaining cell viability in the face of oxidative insults. nih.gov Therefore, this compound could be explored as a therapeutic agent for a wide range of oxidative stress-associated pathologies, helping to mitigate the cellular damage that drives these conditions. mdpi.comresearchgate.net
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Sodium selenite |
| Remdesivir |
| Baricitinib |
| Hyaluronic acid |
| Polyethylene glycol |
| Glutathione |
| Hydrogen peroxide |
| Lopinavir |
| Ritonavir |
| Nelfinavir |
| Molnupiravir |
| Ledipasvir |
| Diltiazem |
| Berberine |
| Cyclosporine A |
| Umifenovir |
| Chloroquine |
| Celastrol |
| Dexamethasone |
| Sulfasalazine |
| Hydrocortisone |
Investigation in Neurodegenerative Disease Research (related to selenoproteins)
While the broader field of selenium and selenoprotein research is active in the context of neurodegenerative diseases, specific investigations into the therapeutic potential of this compound remain a niche area with limited published research. The core interest in selenium compounds for neuroprotection stems from the established antioxidant functions of selenoproteins, which are crucial for mitigating oxidative stress, a key pathological factor in many neurodegenerative disorders. nih.govnih.govnih.gov
Selenoproteins such as glutathione peroxidases (GPxs), thioredoxin reductases (TrxRs), and selenoprotein P (SELENOP) are vital for maintaining redox homeostasis within the brain. nih.gov The brain's high metabolic rate and lipid-rich environment make it particularly susceptible to oxidative damage, which is implicated in the progression of diseases like Alzheimer's and Parkinson's. nih.govnih.gov Research has shown that deficiencies in selenium can lead to reduced expression and activity of these protective selenoproteins, potentially exacerbating neuronal damage. nih.gov For instance, SELENOP is crucial for selenium transport into the brain, and its deficiency has been linked to neurological dysfunction. nih.gov Studies on various selenoproteins have demonstrated their roles in protecting neurons. For example, Methionine-R-sulfoxide reductase B1 (MsrB1), a selenoprotein, has been shown to be involved in protecting against the type of protein oxidation seen in neurodegenerative diseases. mdpi.com
Given that this compound is a diselenide and a derivative of selenocysteine (B57510), the fundamental building block of selenoproteins, its potential utility in this research area is hypothesized to be as a precursor for selenoprotein synthesis or as a mimetic of selenoprotein activity. However, direct experimental evidence from in vivo or in vitro models specifically using this compound to modulate selenoprotein expression or activity in the context of neurodegenerative disease is not widely documented in publicly available scientific literature. Future research could explore whether this compound can effectively serve as a selenium donor for the synthesis of key neuroprotective selenoproteins and whether it can influence the course of neurodegeneration in established experimental models.
Table 1: Key Selenoproteins in Neurodegenerative Disease Research
| Selenoprotein | Function in the Brain | Potential Relevance to Neurodegenerative Disease |
| Glutathione Peroxidases (GPxs) | Catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting against oxidative damage. | Reduced activity may increase neuronal vulnerability to oxidative stress. |
| Thioredoxin Reductases (TrxRs) | Reduce thioredoxins, which are critical for regulating cellular redox balance and signaling. | Impaired function can lead to increased oxidative stress and apoptosis. |
| Selenoprotein P (SELENOP) | Transports selenium to the brain and other tissues; also possesses antioxidant properties. nih.gov | Deficiency can lead to severe neurological dysfunction. nih.gov |
| Selenoprotein W (SELENOW) | Involved in antioxidant defense and redox regulation. | May protect neurons from oxidative stress-induced damage. |
| Methionine-R-sulfoxide reductase B1 (MsrB1) | Repairs oxidized methionine residues in proteins. mdpi.com | May reverse oxidative damage to proteins implicated in neurodegeneration. mdpi.com |
Considerations in Cardiovascular Health Research (related to selenoproteins)
The role of selenium and selenoproteins in cardiovascular health is an area of significant research interest, primarily due to their involvement in mitigating oxidative stress and inflammation, which are central to the pathogenesis of cardiovascular diseases. mdpi.commdpi.com Selenoproteins, including glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs), are critical components of the cellular antioxidant defense system in the cardiovascular system. mdpi.comnih.gov
A deficiency in selenium can impair the function of these protective enzymes, leading to increased susceptibility to oxidative damage, endothelial dysfunction, and inflammation, all of which are precursors to conditions like atherosclerosis and heart failure. mdpi.commdpi.com Research has demonstrated that several selenoproteins are highly expressed in cardiac and vascular tissues and play a role in maintaining cardiovascular homeostasis. nih.govnih.gov For instance, GPX1 is known to protect cardiomyocytes from oxidative stress, and its deficiency can exacerbate cardiac injury. nih.gov Selenoprotein S (SELS) is involved in regulating inflammatory responses and endoplasmic reticulum stress, both of which are implicated in cardiovascular pathologies. nih.gov
The potential consideration of this compound in this research area would be based on its identity as a selenium-containing compound. Theoretically, it could serve as a source of selenium for the synthesis of cardioprotective selenoproteins. However, specific studies investigating the effects of this compound on selenoprotein expression, enzyme activity, or cardiovascular outcomes in experimental models are not prominent in the available scientific literature. Future research could aim to determine if this compound can effectively modulate the levels of key cardiovascular selenoproteins and influence cellular processes relevant to cardiovascular health, such as endothelial cell function and inflammatory responses in vascular cells.
Table 2: Key Selenoproteins in Cardiovascular Disease Research
| Selenoprotein | Function in the Cardiovascular System | Potential Relevance to Cardiovascular Disease |
| Glutathione Peroxidase 1 (GPX1) | Protects cardiomyocytes from oxidative stress. nih.gov | Deficiency can increase susceptibility to cardiac injury. nih.gov |
| Thioredoxin Reductases (TrxRs) | Regulate redox signaling and protect against oxidative damage in vascular cells. nih.gov | Dysfunction can contribute to endothelial dysfunction. |
| Selenoprotein P (SELENOP) | Transports selenium; may also have antioxidant functions in the vasculature. | Low levels have been associated with an increased risk of cardiovascular disease. nih.gov |
| Selenoprotein S (SELS) | Modulates inflammatory responses and endoplasmic reticulum stress. nih.gov | May play a role in atherosclerosis and other inflammatory cardiovascular conditions. nih.gov |
| Selenoprotein K (SELK) | Involved in antioxidant defense and calcium regulation in cardiomyocytes. | May be important for proper heart muscle function. |
Q & A
Q. What are the recommended methods for synthesizing and purifying selenocystamine dihydrochloride for laboratory use?
this compound synthesis involves removing hydrochloric acid from the compound. A validated protocol includes dissolving this compound in dimethyl sulfoxide (DMSO) at 60°C for 2 hours, quenching with ice-cold water, and freeze-drying to isolate the product . Purity (>99%) should be confirmed via HPLC or mass spectrometry, with batch-specific certificates of analysis (COA) reviewed for quality control .
Q. What safety precautions are required when handling this compound in laboratory settings?
The compound is hazardous and requires strict handling protocols:
- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Avoid inhalation, skin contact, or ingestion. Work in a fume hood for reactions involving heating or volatile solvents.
- Refer to Safety Data Sheets (SDS) for emergency procedures, including first aid for exposure (e.g., rinsing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How does this compound enhance recombinant protein accumulation in algal chloroplasts?
Selenocystamine acts as a redox catalyst, accelerating disulfide bond formation in proteins. In Chlamydomonas reinhardtii, supplementation with 0.1–100 µM selenocystamine increased accumulation of disulfide-bonded proteins by 2–3 fold, as shown via luminescence assays and SDS-PAGE. No effect was observed on GFP (lacking disulfide bonds), confirming its specificity for redox-dependent folding . Optimal results occur at 48 hours post-treatment, aligning with peak chloroplast redox activity during photosynthesis .
Q. What experimental considerations are critical when using this compound as a cross-linker in redox-responsive drug delivery systems?
- Synthesis: Combine this compound with block copolymers (e.g., PEO2k-b-PFMA1.5k) in DMSO to form diselenide core-cross-linked (CCL) micelles. Validate cross-linking efficiency via dynamic light scattering (DLS) .
- Redox Sensitivity: Test drug release under glutathione (GSH) or hydrogen peroxide (H2O2) conditions. Selenocystamine-based micelles show faster doxorubicin (DOX) release under GSH (10 mM) compared to disulfide analogs, due to higher selenium reactivity .
- Controls: Include non-redox-responsive micelles and measure baseline release rates to isolate selenocystamine-specific effects.
Q. How does this compound interact with chloroplast redox regulation pathways?
Chloroplast redox potential, generated during photosynthesis, influences protein translation via mediators like RB60. Selenocystamine stabilizes disulfide bonds in nascent polypeptides, reducing proteasomal degradation. This synergy enhances accumulation of structurally complex proteins (e.g., monoclonal antibodies) but has no impact on redox-independent proteins like GFP .
Q. What are common pitfalls in experimental designs studying selenocystamine’s impact on protein folding?
- Concentration Range: Suboptimal concentrations (<0.1 µM) may fail to catalyze disulfide bonds, while high concentrations (>100 µM) can induce oxidative stress. Dose-response curves are essential .
- Time Points: Protein accumulation peaks at 48 hours in algae; later time points (72–96 hours) may show degradation artifacts .
- Redox Buffering: Use media with controlled glutathione levels to avoid confounding effects from endogenous redox agents.
Data Contradictions and Resolution
Q. Why do some studies report no effect of this compound on protein accumulation?
Discrepancies arise from protein-specific redox requirements. For example, GFP (lacking disulfide bonds) showed no response, while disulfide-rich proteins (e.g., antibodies) exhibited significant increases. Researchers must validate target protein structures and include appropriate controls (e.g., redox-insensitive proteins) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
